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molecular formula H2NaO B8622801 Sodium monohydrate CAS No. 159536-30-8

Sodium monohydrate

Cat. No. B8622801
M. Wt: 41.005 g/mol
InChI Key: NASFKTWZWDYFER-UHFFFAOYSA-N
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Patent
US06218418B1

Procedure details

To a solution of 2.7 g of sodium hydrate in 454 ml of water 7.1 g (0.058 mol) of 3-cyclopropyl-5-amino-1H-pyrazole and 46.5 g of sodium hydrogenocarbonate were added at 0° C. After 10 minutes a solution of 337 ml of acetone in 221 ml of water and a solution of 130 g (0.21 mol) of oxone in 580 ml of water were contemporaneously dropped under vigorous stirring. After 4 hours at the same temperature the reaction is quenched with a saturated solution of sodium sulfite and extracted with ethylacetate. The organic layer was dried over anhydrous sodium sulfate and evaporated to dryness to give 4.6 g (52% yield) of the title compound.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46.5 g
Type
reactant
Reaction Step One
Name
Quantity
454 mL
Type
solvent
Reaction Step One
Name
Quantity
130 g
Type
reactant
Reaction Step Two
Name
Quantity
580 mL
Type
solvent
Reaction Step Two
Name
Quantity
221 mL
Type
solvent
Reaction Step Three
Quantity
337 mL
Type
solvent
Reaction Step Three
Yield
52%

Identifiers

REACTION_CXSMILES
[OH2:1].[Na].[CH:3]1([C:6]2[CH:10]=[C:9]([NH2:11])[NH:8][N:7]=2)[CH2:5][CH2:4]1.[Na].[OH:13]OS([O-])=O.[K+]>O.CC(C)=O>[CH:3]1([C:6]2[CH:10]=[C:9]([N+:11]([O-:13])=[O:1])[NH:8][N:7]=2)[CH2:5][CH2:4]1 |f:0.1,4.5,^1:1,11|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
O.[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1=NNC(=C1)N
Name
Quantity
46.5 g
Type
reactant
Smiles
[Na]
Name
Quantity
454 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
130 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
580 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
221 mL
Type
solvent
Smiles
O
Name
Quantity
337 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 4 hours at the same temperature the reaction is quenched with a saturated solution of sodium sulfite
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=NNC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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